molecular formula C11H13BrN4O2S B2530459 6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide CAS No. 2094289-36-6

6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide

Cat. No.: B2530459
CAS No.: 2094289-36-6
M. Wt: 345.22
InChI Key: UYNLJFNIBOBDOK-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, a pyrazole ring, a sulfonamide group, and a bromine atom. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyridine and pyrazole rings. The bromine atom and the sulfonamide group could introduce some steric hindrance, which might affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which is a strong electron-withdrawing group. These groups could make the compound reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound polar and therefore soluble in polar solvents .

Properties

IUPAC Name

6-bromo-N-(1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S/c1-8(2)16-6-5-11(14-16)15-19(17,18)9-3-4-10(12)13-7-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNLJFNIBOBDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NS(=O)(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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